molecular formula C21H24ClN3O4 B12162949 {1-[({[5-(4-chlorophenyl)-2-oxopyrazin-1(2H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid

{1-[({[5-(4-chlorophenyl)-2-oxopyrazin-1(2H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid

Cat. No.: B12162949
M. Wt: 417.9 g/mol
InChI Key: AILOYBLRKXURNR-UHFFFAOYSA-N
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Description

The compound {1-[({[5-(4-chlorophenyl)-2-oxopyrazin-1(2H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid is a complex organic molecule characterized by a cyclohexyl ring, a pyrazinone moiety, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[({[5-(4-chlorophenyl)-2-oxopyrazin-1(2H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid typically involves multiple steps:

    Formation of the Pyrazinone Moiety: The synthesis begins with the preparation of the 5-(4-chlorophenyl)-2-oxopyrazin-1(2H)-yl intermediate. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Acetylation: The pyrazinone intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Amidation: The acetylated pyrazinone is reacted with an amine derivative to form the amide linkage. This step often requires coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Cyclohexyl Derivative Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can target the pyrazinone moiety, potentially converting it to a pyrazine derivative.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.

    Reduction: Formation of pyrazine derivatives.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules. Its structural features suggest it could bind to specific proteins or enzymes, making it a candidate for drug discovery and development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with biological targets could make it useful in treating diseases such as cancer, inflammation, or infectious diseases.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may also make it useful in the production of specialty chemicals.

Mechanism of Action

The mechanism by which {1-[({[5-(4-chlorophenyl)-2-oxopyrazin-1(2H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid exerts its effects likely involves binding to specific molecular targets such as enzymes or receptors. The pyrazinone moiety may interact with active sites of enzymes, while the chlorophenyl group could enhance binding affinity through hydrophobic interactions. The cyclohexyl group may provide additional stability and specificity to the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • {1-[({[5-(4-fluorophenyl)-2-oxopyrazin-1(2H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid
  • {1-[({[5-(4-bromophenyl)-2-oxopyrazin-1(2H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid
  • {1-[({[5-(4-methylphenyl)-2-oxopyrazin-1(2H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid

Uniqueness

The uniqueness of {1-[({[5-(4-chlorophenyl)-2-oxopyrazin-1(2H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group may enhance its binding affinity and specificity compared to similar compounds with different substituents.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H24ClN3O4

Molecular Weight

417.9 g/mol

IUPAC Name

2-[1-[[[2-[5-(4-chlorophenyl)-2-oxopyrazin-1-yl]acetyl]amino]methyl]cyclohexyl]acetic acid

InChI

InChI=1S/C21H24ClN3O4/c22-16-6-4-15(5-7-16)17-12-25(19(27)11-23-17)13-18(26)24-14-21(10-20(28)29)8-2-1-3-9-21/h4-7,11-12H,1-3,8-10,13-14H2,(H,24,26)(H,28,29)

InChI Key

AILOYBLRKXURNR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)O)CNC(=O)CN2C=C(N=CC2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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